molecular formula C14H17N5 B13478018 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B13478018
M. Wt: 255.32 g/mol
InChI Key: JCRXJVOUAMDBBY-UHFFFAOYSA-N
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Description

2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that features both imidazole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves the formation of the imidazole and benzimidazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-supported hydrotalcite, can facilitate the synthesis of benzimidazole derivatives in water, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

2-[1-(2-imidazol-1-ylethyl)benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C14H17N5/c15-6-5-14-17-12-3-1-2-4-13(12)19(14)10-9-18-8-7-16-11-18/h1-4,7-8,11H,5-6,9-10,15H2

InChI Key

JCRXJVOUAMDBBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCN3C=CN=C3)CCN

Origin of Product

United States

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